1-[4-[[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol
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Overview
Description
1-[4-[[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a thiomorpholine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiomorpholine ring: This step involves the reaction of an appropriate amine with an epoxide to form the thiomorpholine ring.
Coupling reactions: The final steps involve coupling the pyrazole and thiomorpholine intermediates with the methoxyphenoxy group using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[4-[[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-[[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions with its target, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazol-4-amine
Uniqueness
1-[4-[[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and to interact with multiple molecular targets
Properties
IUPAC Name |
1-[4-[[ethyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3S/c1-4-25(15-19-12-23-24(2)13-19)14-18-5-6-21(22(11-18)28-3)29-17-20(27)16-26-7-9-30-10-8-26/h5-6,11-13,20,27H,4,7-10,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEHLLLKFSAGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)OCC(CN2CCSCC2)O)OC)CC3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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